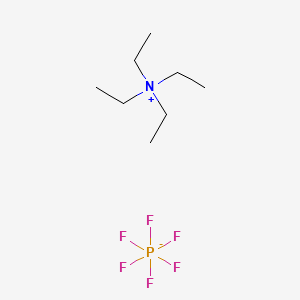
1,4-Phenylenediacetonitrile
Übersicht
Beschreibung
1,4-Phenylenediacetonitrile is an organic compound used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of 1,4-Phenylenediacetonitrile involves various methods . It has been used as a linker in the synthesis of covalent organic frameworks (COFs) through a combination of linkers . The reactions were reversible, which provides the self-healing needed to form a crystalline material of stacked, π-bonded 2D sheets .Molecular Structure Analysis
The molecular formula of 1,4-Phenylenediacetonitrile is C10H8N2 . It has a molecular weight of 156.18 g/mol . The InChIKey of 1,4-Phenylenediacetonitrile is FUQCKESKNZBNOG-UHFFFAOYSA-N .Chemical Reactions Analysis
1,4-Phenylenediacetonitrile has been used in the synthesis of covalent organic frameworks (COFs) through a combination of linkers . It has also been used in the synthesis of a benzothiazole appended derivative for the colorimetric and fluorescence detection of cyanide ions .Physical And Chemical Properties Analysis
1,4-Phenylenediacetonitrile appears as an off-white powder . It has a melting point range of 94 - 96 °C . The exact vapor pressure is not available .Wissenschaftliche Forschungsanwendungen
1. Optoelectronic Processes in Covalent Organic Frameworks
- Application Summary: 1,4-Phenylenediacetonitrile is used in the synthesis of covalent organic frameworks (COFs), which are crystalline porous materials constructed from molecular building blocks using diverse linkage chemistries . These COFs have potential applications in optoelectronic devices such as sensors, photocatalysts or -electrodes, supercapacitor and battery materials, solar-harvesting devices, and light-emitting diodes .
- Methods of Application: The modular construction system of COFs allows for the integration of a large number of building blocks that can act as light-harvesters, semiconductors, ligands, binding sites, or redox centers . This unique combination of reticular chemistry with the molecular control of intrinsic properties paves the way towards the design of new semiconducting materials .
- Results or Outcomes: Advanced understanding of optoelectronic processes in COFs has enabled their implementation in optoelectronic devices with promising potential for real-world applications .
2. Raw Material in Various Industries
- Application Summary: 1,4-Phenylenediacetonitrile is used as an important raw material and intermediate in these fields .
3. Nitrilase Identification
- Application Summary: 1,4-Phenylenediacetonitrile is used in the study of nitrilases, which are industrially important biocatalysts due to their ability to degrade nitriles to carboxylic acids and ammonia .
- Methods of Application: A workflow for simple and fast recovery of nitrilase candidates from metagenomes is presented. For identification of active enzymes, a NADH-coupled high-throughput assay was established .
- Results or Outcomes: The novel assay was used for investigation of candidate nitrilase-encoding genes. Six of the generated corresponding Escherichia coli clones produced nitrilases that showed activity .
4. Water Remediation
- Application Summary: 1,4-Phenylenediacetonitrile is used in the synthesis of covalent organic frameworks (COFs) for water remediation .
- Methods of Application: The first cyano substituted vinylene connected 2D-COF was fabricated through the Knoevenagel condensation of 1,4-phenylenediacetonitrile and 1,3,5-tris(4-formylphenyl)benzene as symmetric building blocks .
- Results or Outcomes: The development of COFs into various macrophysical forms such as foams and thick and thin-film membranes led to a new direction of advanced level water treatment .
5. Uranium Detection and Adsorption
- Application Summary: 1,4-Phenylenediacetonitrile is used in the synthesis of covalent organic frameworks (COFs) for the ultra-low detection (6.5 nM) and efficient adsorption (410 mg g −1) of uranium from radioactive wastewater .
- Methods of Application: The amidoxime decorated sp 2 carbon-conjugated fluorescent COF-PDAN-AO was constructed from the monomers 1,3,6,8-tetrakis(4-formylphenyl)pyrene and 1,4-phenylenediacetonitrile .
- Results or Outcomes: This method provides a new direction for the remediation of polluted water, especially in the context of radioactive waste .
6. Vinylene-Linked Covalent Organic Frameworks
- Application Summary: 1,4-Phenylenediacetonitrile is used in the synthesis of vinylene-linked covalent organic frameworks (COFs), which have potential applications in optoelectronics or photovoltaics .
- Methods of Application: The COFs were synthesized through the condensation of 1,4-phenylenediacetonitrile with multitopic aldehyde-functionalized building blocks .
- Results or Outcomes: These COFs featuring fully conjugated backbones are promising materials in terms of optoelectronic or photovoltaic applications .
Safety And Hazards
Zukünftige Richtungen
1,4-Phenylenediacetonitrile has been used in the synthesis of a benzothiazole appended derivative for the colorimetric and fluorescence detection of cyanide ions, indicating its potential use in sensor development . It has also been used in the synthesis of covalent organic frameworks (COFs), suggesting its potential in the development of new materials .
Eigenschaften
IUPAC Name |
2-[4-(cyanomethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQCKESKNZBNOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060758 | |
| Record name | 1,4-Benzenediacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Phenylenediacetonitrile | |
CAS RN |
622-75-3 | |
| Record name | 1,4-Benzenediacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=622-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Phenylenediacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Phenylenediacetonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513731 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenediacetonitrile | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Benzenediacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-phenylenediacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.775 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-PHENYLENEDIACETONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UNC3XG7WL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole](/img/structure/B1346829.png)
